molecular formula C18H14FN3OS B3001724 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide CAS No. 2034473-40-8

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide

Cat. No.: B3001724
CAS No.: 2034473-40-8
M. Wt: 339.39
InChI Key: KIVMBXFMDXUQHP-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a fluorobenzamide moiety

Mechanism of Action

Target of Action

The primary targets of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide are currently unknown. This compound is a derivative of imidazole , a heterocyclic compound that is a core component of many biologically active molecules. Imidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that this compound may interact with multiple targets.

Mode of Action

Based on the properties of imidazole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function.

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . Therefore, it is possible that this compound may also affect similar pathways.

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents , which may enhance their bioavailability

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it is possible that this compound may have diverse effects at the molecular and cellular levels, such as modulation of protein function, alteration of signal transduction pathways, and changes in cell proliferation and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized by the cyclization of 2-aminothiazoles with α-halocarbonyl compounds . The resulting intermediate is then coupled with a fluorobenzamide derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile .

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-13-5-3-4-12(10-13)17(23)20-15-7-2-1-6-14(15)16-11-22-8-9-24-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVMBXFMDXUQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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